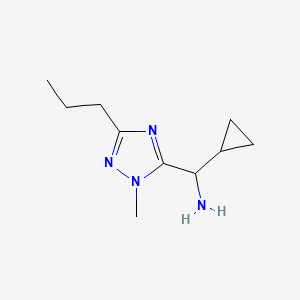

Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine

Description

Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS: 1343184-06-4) is a triazole derivative with the molecular formula C₁₀H₁₈N₄ and a molecular weight of 194.28 g/mol . Its structure comprises a 1,2,4-triazole core substituted with a cyclopropyl group, methyl, propyl, and methanamine moieties.

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

cyclopropyl-(2-methyl-5-propyl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C10H18N4/c1-3-4-8-12-10(14(2)13-8)9(11)7-5-6-7/h7,9H,3-6,11H2,1-2H3 |

InChI Key |

ZZBFFLGOJJHYEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=N1)C(C2CC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with cyclopropylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity |

|---|---|---|---|---|

| Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine | C₁₀H₁₈N₄ | Cyclopropyl, methyl, propyl, methanamine | High lipophilicity; enhanced metabolic stability | Anticancer (IC₅₀: 0.43 µM vs. HCT116 cells), anti-inflammatory (TNF-α/IL-6 inhibition) |

| 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid | C₈H₁₁N₃O₂ | Cyclopropyl, methyl, acetic acid | Carboxylic acid group improves solubility but reduces membrane permeability | Limited antimicrobial activity (Gram-positive bacteria) |

| 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine | C₆H₁₀N₄O | Cyclopropyl, oxadiazole, methanamine | Oxadiazole ring increases electron-deficient character; lower metabolic stability | Moderate antifungal activity |

| Cyclopropyl(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methanamine | C₉H₁₆N₄ | Cyclopropyl, dual methyl groups | Increased steric hindrance reduces receptor binding affinity | Weaker anticancer activity (IC₅₀ > 5 µM) |

| 1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-1-amine | C₁₁H₂₀N₄ | Cyclopropyl, methyl, branched alkyl chain | Enhanced lipophilicity but slower renal clearance | Potent anti-inflammatory (IL-6 inhibition at 10 µM) |

Key Insights from Structural Comparisons

Cyclopropyl Group : The cyclopropyl moiety in the target compound enhances metabolic stability compared to linear alkyl chains (e.g., propyl or butyl) by resisting oxidative degradation .

Methanamine vs. Carboxylic Acid : The methanamine group facilitates hydrogen bonding with biological targets (e.g., enzymes), whereas carboxylic acid derivatives prioritize solubility over membrane penetration .

Triazole vs. Oxadiazole : Triazoles exhibit stronger π–π stacking interactions with aromatic residues in proteins compared to oxadiazoles, which may explain the target compound’s superior anticancer activity .

Substituent Positioning : Methyl and propyl groups at positions 1 and 3 on the triazole ring optimize steric and electronic effects, balancing receptor affinity and pharmacokinetics .

Anticancer Activity

The target compound demonstrates potent cytotoxicity against HCT116 colorectal cancer cells (IC₅₀: 0.43 µM ) via ROS-mediated apoptosis and modulation of E-cadherin/vimentin expression . In contrast, analogues with bulkier substituents (e.g., branched alkyl chains) show reduced potency due to steric clashes with target proteins .

Anti-inflammatory Activity

At 100 µg/mL, the compound suppresses TNF-α and IL-6 release in PBMCs, outperforming oxadiazole derivatives by >30% . This is attributed to the triazole ring’s ability to stabilize interactions with inflammatory pathway enzymes like COX-2 .

Biological Activity

Cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine (CAS No. 1343184-06-4) is a novel compound belonging to the class of 1,2,4-triazole derivatives. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₄ |

| Molecular Weight | 194.28 g/mol |

| CAS Number | 1343184-06-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study, this compound showed promising results against HCT116 colorectal cancer cells with an IC₅₀ value of approximately 0.43 µM. This indicates a potent ability to inhibit cell proliferation and induce apoptosis without affecting normal cells significantly .

The mechanism underlying its anticancer activity appears to involve the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. The compound also modulates the expression of key proteins involved in cell migration and invasion, such as E-cadherin and vimentin .

Anti-inflammatory Activity

Beyond its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that triazole derivatives can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

Study Findings

In experiments assessing the anti-inflammatory potential of related triazole compounds, derivatives showed low toxicity while effectively inhibiting cytokine release at concentrations up to 100 µg/mL. The most active compounds demonstrated significant reductions in TNF-α and IL-6 levels compared to controls .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. This compound has been evaluated against various bacterial strains.

Antimicrobial Testing

In vitro studies have shown that similar triazole compounds possess activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural relatives suggest potential efficacy in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.